3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU24858 is a synthetic glucocorticoid receptor agonist. It is known for its ability to bind to the glucocorticoid receptor and modulate gene expression through transactivation and transrepression mechanisms. RU24858 has been studied for its potential anti-inflammatory and immunosuppressive properties, making it a compound of interest in the treatment of chronic inflammatory diseases such as asthma and allergic rhinitis .
Preparation Methods
The synthesis of RU24858 involves several steps, starting from commercially available precursors The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as esterification, reduction, and cyclizationIndustrial production methods for RU24858 are not widely documented, but they likely involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
RU24858 undergoes various chemical reactions, including:
Oxidation: RU24858 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in RU24858, potentially altering its biological activity.
Substitution: RU24858 can undergo substitution reactions where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RU24858 has been extensively studied for its scientific research applications, including:
Chemistry: RU24858 is used as a model compound to study the structure-activity relationship of glucocorticoid receptor agonists.
Biology: RU24858 is utilized to investigate the molecular mechanisms of glucocorticoid receptor-mediated gene expression and its effects on cellular processes.
Medicine: RU24858 is explored for its potential therapeutic applications in treating chronic inflammatory diseases, such as asthma and allergic rhinitis.
Industry: RU24858 may have applications in the development of new anti-inflammatory and immunosuppressive drugs
Mechanism of Action
RU24858 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can either activate or repress the transcription of target genes. This dual mechanism involves:
Transactivation: The receptor-ligand complex binds to glucocorticoid response elements in the promoter regions of target genes, leading to increased gene expression.
Transrepression: The receptor-ligand complex interacts with other transcription factors, such as nuclear factor kappa B, to suppress their activity and reduce the expression of pro-inflammatory genes
Comparison with Similar Compounds
RU24858 is compared with other glucocorticoid receptor agonists, such as dexamethasone and mometasone. While all these compounds share the ability to modulate gene expression through the glucocorticoid receptor, RU24858 is unique in its dissociated properties. Unlike dexamethasone and mometasone, RU24858 has been reported to have a stronger transrepression activity with minimal transactivation, making it potentially useful for reducing inflammation with fewer side effects .
Similar compounds include:
Dexamethasone: A potent glucocorticoid receptor agonist with strong transactivation and transrepression activities.
Mometasone: Another glucocorticoid receptor agonist with similar properties to dexamethasone but with a different pharmacokinetic profile.
Prednisolone: A widely used glucocorticoid receptor agonist with both transactivation and transrepression activities
Properties
Molecular Formula |
C23H28FNO3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C23H28FNO3/c1-13-10-17-16-5-4-14-11-15(26)6-8-22(14,3)23(16,24)19(28)12-21(17,2)20(13)18(27)7-9-25/h6,8,11,13,16-17,19-20,28H,4-5,7,10,12H2,1-3H3/t13-,16+,17+,19+,20-,21+,22+,23+/m1/s1 |
InChI Key |
LQHIJOQODVGHSE-UCMWIJGCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CC#N)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CC#N)C)O)F)C |
Synonyms |
RU 24858 RU-24858 RU24858 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.